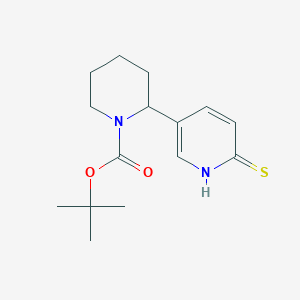![molecular formula C11H13N5 B11812063 4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)
4-(Piperazin-1-yl)benzo[d][1,2,3]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazin-1-yl)benzo[d][1,2,3]triazine is a heterocyclic compound that features a piperazine ring fused to a benzo[d][1,2,3]triazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)benzo[d][1,2,3]triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization . Another approach involves the use of aziridines and N-nucleophiles under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-yl)benzo[d][1,2,3]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(Piperazin-1-yl)benzo[d][1,2,3]triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzo[d][1,2,3]triazine involves its interaction with specific molecular targets. For instance, it has been shown to bind to certain receptors, such as alpha1-adrenergic receptors, influencing their activity . The compound’s effects are mediated through pathways involving these receptors, leading to various biological responses.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperazin-1-yl)methyl-1H-benzo[d][1,2,3]triazole: This compound shares a similar structure but includes a chlorobenzyl group.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: These compounds have similar piperazine and triazole moieties.
Uniqueness: 4-(Piperazin-1-yl)benzo[d][1,2,3]triazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound in research and development.
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-piperazin-1-yl-1,2,3-benzotriazine |
InChI |
InChI=1S/C11H13N5/c1-2-4-10-9(3-1)11(14-15-13-10)16-7-5-12-6-8-16/h1-4,12H,5-8H2 |
InChI Key |
WHOYHXXBJYEZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




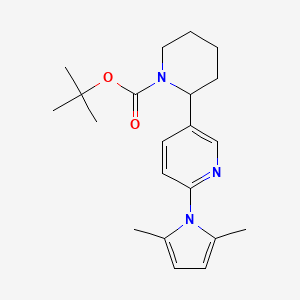
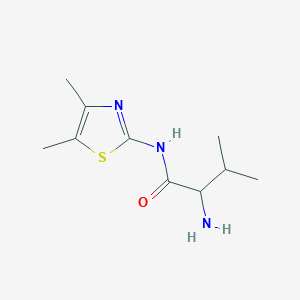


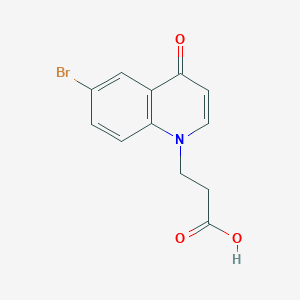
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)
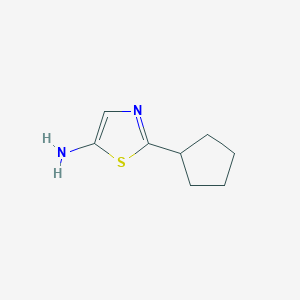

![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11812041.png)
